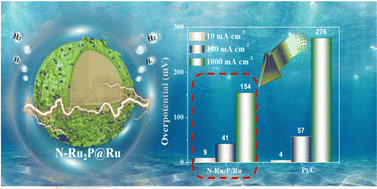Developing energy-efficient N-doping technology to controllably construct N-Ru2P@Ru nanospheres for highly efficient hydrogen evolution at an ampere-level current density†
Materials Horizons Pub Date: 2023-09-28 DOI: 10.1039/D3MH01007D
Abstract
The N-doping strategy plays a vital role in optimizing electrocatalytic performance, but it often requires high-temperatures accompanied by the emission of irritating gases, which is contrary to the concept of energy saving and environmental protection. Based on this, this work innovatively uses the quenching of waste heat and the non-equilibrium state of materials to realize controllable N-doping. Notably, N dopants stimulate metal-like electroconductivity and accelerate the alkaline HER kinetics by optimizing the electronic structure of Ru2P. Surprisingly, the hydrophilic Ru core and the N-Ru2P shell with a low HER reaction energy barrier synergistically expedite hydrogen release. As anticipated, the current density of N-Ru2P@Ru (963 mA cm−2) is 2.6-fold that of Pt/C (359 mA cm−2) at 150 mV. Overall, the novel N-doping technology greatly simplifies material preparation procedures and reduces energy consumption. Moreover, this unique N-doping strategy provides a new idea for optimizing the catalyst structure and reaction kinetics.


Recommended Literature
- [1] Microtopographical assembly of cardiomyocytes†
- [2] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
- [3] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [4] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [5] Inorganic
- [6] High mobility n-type organic semiconductors with tunable exciton dynamics toward photo-stable and photo-sensitive transistors†
- [7] Formation of lanthanide luminescent di-metallic helicates in solution using a bis-tridentate (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligand†
- [8] Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement†
- [9] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [10] Probing the excited-state chemical shifts and exchange parameters by nitrogen-decoupled amide proton chemical exchange saturation transfer (HNdec-CEST)†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 1644-82-2
-
CAS no.: 175696-73-8









